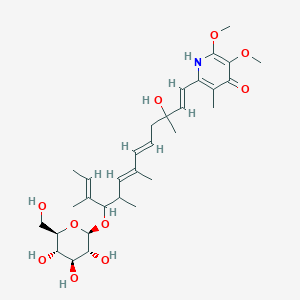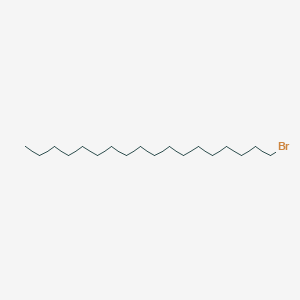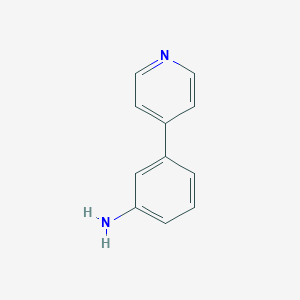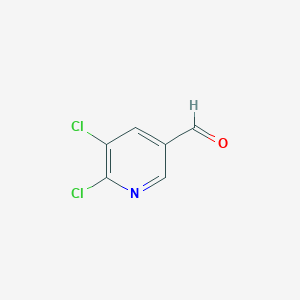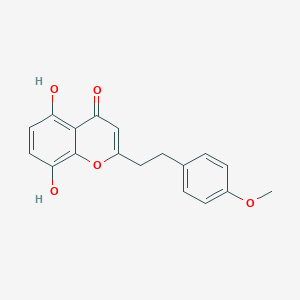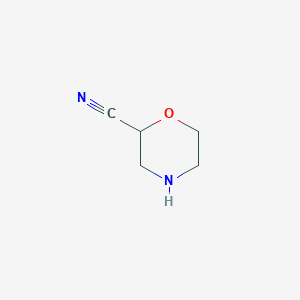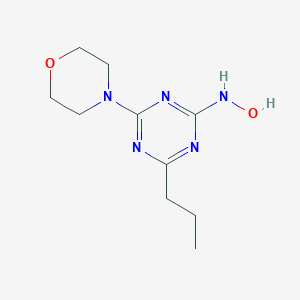
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime, also known as MPPTOX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPTOX is a derivative of propylthiouracil (PTU), which is a common drug used to treat hyperthyroidism. MPPTOX has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime is not fully understood. However, it is believed that 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime exerts its therapeutic effects by inhibiting the activity of reactive oxygen species (ROS) and inflammatory cytokines. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to inhibit the activity of various enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammatory cytokines.
Biochemische Und Physiologische Effekte
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to improve mitochondrial function, which is important for cellular energy production. Additionally, 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. Additionally, 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is to investigate its potential as an antimicrobial agent for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime and its potential side effects.
Synthesemethoden
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime can be synthesized through a multistep process involving the reaction of PTU with various reagents. The first step involves the reaction of PTU with propylamine, which leads to the formation of 6-propyl-2-thiouracil. This compound is then reacted with hydrazine hydrate to form 4-amino-6-propyl-2-thiouracil. The final step involves the reaction of 4-amino-6-propyl-2-thiouracil with morpholine and hydroxylamine to form 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime has also been shown to have antifungal and antibacterial properties, which make it a potential candidate for the treatment of infectious diseases.
Eigenschaften
CAS-Nummer |
127374-74-7 |
|---|---|
Produktname |
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime |
Molekularformel |
C10H17N5O2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)hydroxylamine |
InChI |
InChI=1S/C10H17N5O2/c1-2-3-8-11-9(14-16)13-10(12-8)15-4-6-17-7-5-15/h16H,2-7H2,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
CUCSHQORSGHSKV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NO |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NO |
Andere CAS-Nummern |
127374-74-7 |
Synonyme |
1,3,5-Triazin-2(1H)-one, 4-(4-morpholinyl)-6-propyl-, oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



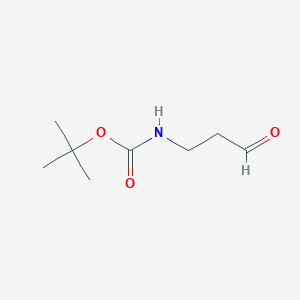
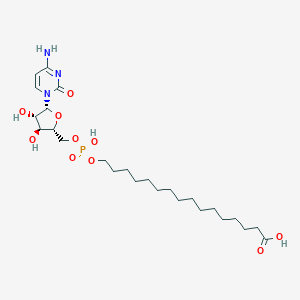
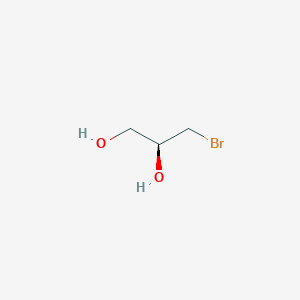
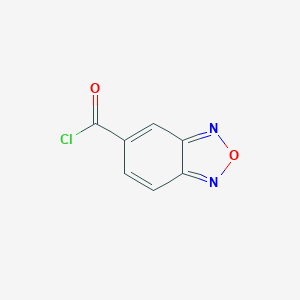
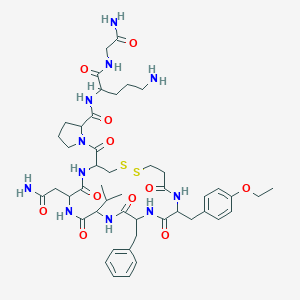
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
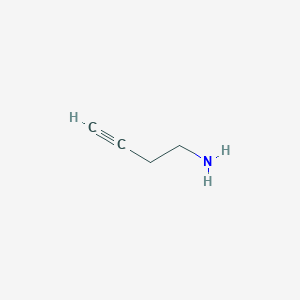
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
